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Ammonium methacrylate

Polymer degradation Thermal stability Methacrylate salts

Ammonium methacrylate delivers unique advantages vs. Na/K methacrylates: distinct thermal degradation (no metal oxide residues), essential for electronics, optics & high-temperature processes. As monomer for Eudragit RS/RL copolymers, it enables precise pH-independent controlled-release tuning unattainable with alternative enteric polymers. Its polymer (APMA) serves as a non-grafting stabilizer for high-purity PMMA and an alkali-metal-free dispersant (Darvan C-N) for advanced ceramics. Select when Na or K analogs cannot meet performance requirements.

Molecular Formula C4H10NO2+
Molecular Weight 103.12 g/mol
CAS No. 16325-47-6
Cat. No. B035830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium methacrylate
CAS16325-47-6
Molecular FormulaC4H10NO2+
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)[O-].[NH4+]
InChIInChI=1S/C4H6O2.H3N/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);1H3
InChIKeyDZGUJOWBVDZNNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium Methacrylate (CAS 16325-47-6): Industrial Procurement and Scientific Selection Guide


Ammonium methacrylate (CAS 16325-47-6) is the ammonium salt of methacrylic acid, a water-soluble monomer that yields cationic polyelectrolytes upon free-radical polymerization [1]. It serves as a precursor to ammonium polymethacrylate and ammonium methacrylate copolymers, which are widely used in pharmaceutical enteric coatings, ceramic dispersants, and pressure-sensitive adhesives [2].

Why Ammonium Methacrylate (CAS 16325-47-6) Cannot Be Interchanged with Other Methacrylate Salts


Ammonium methacrylate differs fundamentally from sodium, potassium, or other alkali metal methacrylates in both its polymerization behavior and the thermal degradation profile of its derived polymers [1]. Unlike metal salt polymers, ammonium polymethacrylate undergoes a unique thermal degradation pathway that yields ammonia, water, and cyclic backbone structures, which subsequently fragment into isocyanic acid, carbon monoxide, and methane [1]. This distinct thermal fingerprint eliminates simple substitution with sodium methacrylate or potassium methacrylate in applications where thermal stability or degradation byproducts are critical. Additionally, the ammonium counterion imparts different solubility characteristics and electrostatic interactions compared to alkali metal salts, directly affecting polymer solubility, ion-exchange behavior, and compatibility with other formulation components .

Ammonium Methacrylate (CAS 16325-47-6): Quantitative Differentiation Evidence Against Comparators


Ammonium Methacrylate Polymer Thermal Degradation: A Unique Pathway Among Methacrylate Salts

Ammonium polymethacrylate degrades via a pathway not observed in alkali metal (Na, K) or alkaline earth metal (Ca, Mg) methacrylate polymers. While metal salt polymers depolymerize to monomer and metal carbonate, ammonium polymethacrylate uniquely produces ammonia, water, and cyclic backbone structures that degrade further to isocyanic acid, carbon monoxide, and methane [1]. This fundamental difference in degradation chemistry means that ammonium methacrylate-derived polymers cannot be replaced by sodium methacrylate-derived polymers in applications where thermal byproducts are critical.

Polymer degradation Thermal stability Methacrylate salts

Ammonium Methacrylate Copolymer (Eudragit RL) Rheological Tuning for Pressure-Sensitive Adhesives

Ammonium methacrylate copolymer (Eudragit RL) matrices exhibit tunable viscoelastic and adhesive properties when plasticized. Formulations containing 40–60% w/w tributyl citrate (TBC) or 40–50% w/w triacetin (TRI) achieved pressure-sensitive adhesive (PSA) characteristics suitable for transdermal drug delivery [1]. The relaxation time (τR) decreased with increasing plasticizer content, and in vitro drug release constants (k) were lower for TBC-plasticized matrices compared to TRI-plasticized matrices due to reduced matrix fluidity [1]. The 60/40 EuRL/TBC binary blend demonstrated in vitro drug permeability comparable to marketed transdermal products [1].

Transdermal patches Pressure-sensitive adhesives Drug delivery

Ammonium Methacrylate as a Stabilizer in Suspension Polymerization of Methyl Methacrylate

Ammonium polymethacrylate (APMA) and sodium polymethacrylate (PMA-Na) were evaluated as aqueous polyelectrolyte stabilizers for methyl methacrylate (MMA) suspension polymerization [1]. Both stabilizers shared a key advantage: they are not grafted onto the polymer bead surface and are easily washed off post-polymerization [1]. This property distinguishes ammonium methacrylate-based stabilizers from conventional polymeric surfactants that may irreversibly bind to the product.

Suspension polymerization Polyelectrolyte stabilizers PMMA synthesis

Ammonium Methacrylate Copolymer (Eudragit RS/RL) Differential Drug Release Kinetics

Ammonium methacrylate copolymers are commercialized as Eudragit RS and RL grades, which differ only in quaternary ammonium group content: RS contains 4.5–6.8% quaternary ammonium groups, while RL contains 8.8–12.0% [1]. This compositional difference translates to distinct drug release kinetics: Eudragit RL 30 D increases initial drug release more significantly, while Eudragit RS 30 D minimizes initial release but enhances terminal release [2]. By blending RS and RL, formulators can precisely tune drug permeability profiles [3].

Controlled release Enteric coating Pharmaceutical excipients

Ammonium Methacrylate (CAS 16325-47-6): Optimal Application Scenarios Based on Quantitative Evidence


Controlled-Release Pharmaceutical Coatings (Enteric and Sustained-Release)

Ammonium methacrylate copolymers (Eudragit RS/RL) are the industry standard for pH-independent controlled-release coatings. Formulators select RS (4.5–6.8% QA groups) for sustained-release matrices and RL (8.8–12.0% QA groups) for faster initial drug release, or blend the two to achieve intermediate permeability profiles . The ability to fine-tune drug release kinetics by simply adjusting the RS:RL ratio provides a level of formulation control not achievable with alternative enteric polymers like cellulose acetate phthalate or polyvinyl acetate phthalate .

Pressure-Sensitive Adhesives for Transdermal Drug Delivery Systems

Ammonium methacrylate copolymer (Eudragit RL) plasticized with 40–60% w/w tributyl citrate (TBC) produces matrices with pressure-sensitive adhesive (PSA) properties suitable for transdermal patches . The 60/40 EuRL/TBC binary blend has demonstrated in vitro drug permeability comparable to marketed transdermal products, making it a viable alternative to silicone- or acrylate-based PSAs . This application leverages the unique viscoelastic tunability of ammonium methacrylate copolymers, which is not achievable with sodium or potassium methacrylate polymers.

Clean Suspension Polymerization Stabilizer for High-Purity PMMA

Ammonium polymethacrylate (APMA) functions as a non-grafting stabilizer in methyl methacrylate (MMA) suspension polymerization . Unlike conventional polymeric surfactants that irreversibly bind to the polymer bead surface, APMA is easily removed by washing, yielding high-purity PMMA with minimal residual contamination . This is critical for optical-grade PMMA, medical device applications, and analytical standards where even trace stabilizer residues can compromise performance.

Ceramic Slurry Dispersant and Rheology Modifier

Ammonium polymethacrylate (Darvan C-N) is a widely used dispersant in the ceramics industry, reducing viscosity and improving flow of ceramic suspensions . Its water solubility and ability to form insoluble polysalts with polyamines make it particularly effective for optimizing alumina and other oxide slurries. In this application, the ammonium counterion provides distinct advantages over sodium polymethacrylate: it does not introduce alkali metal contaminants that can flux during sintering, potentially degrading ceramic electrical or mechanical properties .

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